molecular formula C20H21F2NO2 B2446604 2,6-difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide CAS No. 1091474-25-7

2,6-difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Cat. No.: B2446604
CAS No.: 1091474-25-7
M. Wt: 345.39
InChI Key: APOOIQBIFMNQCU-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a methoxy group attached to a phenyl ring, and a cyclopentyl group linked to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,6-Difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-N-((4-methoxyphenyl)methyl)benzamide: Similar structure but lacks the cyclopentyl group.

    2,6-Difluoro-N-((1-(4-hydroxyphenyl)cyclopentyl)methyl)benzamide: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

2,6-Difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is unique due to the presence of both the cyclopentyl and methoxyphenyl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2,6-difluoro-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c1-25-15-9-7-14(8-10-15)20(11-2-3-12-20)13-23-19(24)18-16(21)5-4-6-17(18)22/h4-10H,2-3,11-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOOIQBIFMNQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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